Tyr-pro-phe-pro-gly-pro-ile
Descripción
Nomenclature and Identity
The compound is identified by several names and structural descriptors.
The most common name for this peptide is β-Casomorphin-7 (Bovine), often abbreviated as BCM-7. nih.govmoleculardepot.compeptanova.de The "β" indicates its origin from β-casein, "caso" refers to its casein source, and "morphin" alludes to its opioid-like activity. The "-7" signifies that it is composed of a seven-amino-acid chain. mdpi.com
The fundamental identity of this compound lies in its specific sequence of seven amino acids: Tyrosine-Proline-Phenylalanine-Proline-Glycine-Proline-Isoleucine. nih.gov This is often represented by the three-letter abbreviation Tyr-Pro-Phe-Pro-Gly-Pro-Ile or the single-letter code YPFPGPI. nih.gov The precise arrangement of these amino acids is crucial for its bioactivity.
Table 1: Nomenclature and Structural Details of this compound
| Aspect | Detail |
|---|---|
| Common Name | β-Casomorphin-7 (BCM-7) |
| Chemical Name | L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolyl-glycyl-L-prolyl-L-isoleucine |
| Abbreviation | This compound |
| Single-Letter Code | YPFPGPI |
| Molecular Formula | C41H55N7O9 |
| Molecular Weight | 789.9 g/mol |
| Type | Heptapeptide (B1575542), Exorphin |
Origin and Formation in Biological Systems and Food Matrices
BCM-7 is not typically found in its free form in nature but is generated from the breakdown of a larger protein.
Precursor Proteins: Bovine and Human β-Casein
The primary precursor of BCM-7 is β-casein, a major protein found in milk. nih.gov Bovine β-casein exists in different genetic variants, with the most common being A1 and A2. acs.org The A1 variant is the primary source from which BCM-7 is released. nih.gov This is due to a single amino acid difference at position 67 of the protein chain; the A1 variant has a histidine at this position, while the A2 variant has a proline. nih.gov This difference affects the protein's susceptibility to enzymatic cleavage. While BCM-7 is predominantly associated with bovine milk, small amounts have also been detected after the digestion of human β-casein.
Enzymatic Hydrolysis Pathways
BCM-7 is formed through the enzymatic hydrolysis (breakdown) of β-casein during digestion.
A key enzyme in this process is pepsin, which is active in the stomach. Pepsin initiates the digestion of β-casein. tandfonline.com Studies have shown that the A1 variant of β-casein is more readily hydrolyzed by pepsin compared to the A2 variant, leading to a greater release of BCM-7. nih.govtandfonline.com The hydrolysis by pepsin, sometimes in conjunction with other digestive enzymes like pancreatic elastase and leucine (B10760876) aminopeptidase (B13392206), cleaves the β-casein protein at specific sites to release the seven-amino-acid fragment, BCM-7. mdpi.comencyclopedia.pub While pepsin is a critical initiator, the complete release of BCM-7 can involve a series of enzymatic actions in the gastrointestinal tract. encyclopedia.pub
Leucine Aminopeptidase
Leucine aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. Research has shown that leucine aminopeptidase is involved in the liberation of this compound from its precursor, β-casein. Specifically, it is required to release the amino terminus of the peptide. curtin.edu.auoup.com Furthermore, studies have demonstrated that leucine aminopeptidase can enhance the yield of BCM-7 by cleaving the N-terminal valine from a precursor peptide, Val-BCM-7. researchgate.net The efficiency of this enzymatic action can be influenced by the specific type of leucine aminopeptidase and the reaction conditions. For example, some plant and prokaryotic leucine aminopeptidases show varying efficiencies in cleaving dipeptides with different N-terminal residues. sci-hub.st
Elastase
Elastase, a serine protease found in pancreatic juice, plays a crucial role in the release of this compound from A1 β-casein. oup.com It specifically cleaves the peptide bond between isoleucine at position 66 and histidine at position 67 of the A1 β-casein variant, which effectively liberates the C-terminus of the BCM-7 peptide. curtin.edu.auoup.com The interaction between BCM-7 and porcine pancreatic elastase can result in the formation of an unusually stable acyl-enzyme complex, particularly at a low pH. nih.gov This stability suggests a specific and significant interaction between the enzyme and the peptide.
Occurrence in Dairy Products
The presence of this compound in dairy products is directly linked to the type of β-casein (A1 or A2) in the milk and the processing methods used, such as fermentation and ripening.
Milk
Raw cow's milk can contain this compound, particularly if it is from cows with the A1 β-casein genetic variant. nih.gov The concentration of this peptide in milk is generally low but can be detected. nih.gov The presence of BCM-7 in unprocessed milk may be a result of the activity of native milk enzymes or microbial contamination.
Fermented Milk Products
The occurrence of this compound in fermented milk products like yogurt is complex. During fermentation, the proteolytic systems of starter cultures, such as Lacticaseibacillus casei and Limosilactobacillus fermentum, can influence the concentration of BCM-7. tandfonline.com Some studies have shown that BCM-7 can be degraded during yogurt processing. curtin.edu.aunih.gov For instance, one study found that BCM-7 was completely degraded when milk was fermented with L. delbrueckii ssp. bulgaricus and S. thermophilus to a pH of 4.5. curtin.edu.au However, other research has detected BCM-7 in the digests of fermented milks after simulated gastrointestinal digestion, with levels ranging from 0.29 to 1.23 mg/kg. oup.com The final concentration appears to be a balance between its release from β-casein and its degradation by microbial enzymes.
Cheeses (e.g., Gouda, Cheddar)
The process of cheese making, particularly the ripening stage, provides an environment for extensive proteolysis, which can lead to the formation of this compound. The peptide has been detected in various cheese types.
One study found BCM-7 in several cheeses, with concentrations in the range of 0.01–0.15 mg/kg for Brie, Gorgonzola, Gouda, Fontina, and Cheddar. oup.com Another investigation into commercial Wisconsin Cheddar cheeses identified a related peptide, this compound-Pro-Asn, and found its concentration increased with ripening, reaching a maximum of 6.8 mg/100 g of cheese in a 6-month-old Cheddar. In an 8-month-aged Gouda cheese, the peptide fragment this compound-Pro-Asn was also identified.
It is important to note that the concentration of BCM-7 in cheese can be variable. Some studies have not detected it in Cheddar, possibly due to its degradation during ripening or levels below the detection limit. nih.gov The starter cultures and non-starter lactic acid bacteria present in cheese possess proteolytic enzymes that can both form and degrade BCM-7 over the ripening period. nih.gov
Propiedades
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H55N7O9/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57)/t25-,29-,30-,31-,32-,33-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJTDSQXOMDAD-JKXTZXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H55N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992846 | |
| Record name | N-[Hydroxy(1-{N-[hydroxy(1-{N-[hydroxy(1-tyrosylpyrrolidin-2-yl)methylidene]phenylalanyl}pyrrolidin-2-yl)methylidene]glycyl}pyrrolidin-2-yl)methylidene]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72122-62-4 | |
| Record name | beta-Casomorphin 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072122624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(1-{N-[hydroxy(1-{N-[hydroxy(1-tyrosylpyrrolidin-2-yl)methylidene]phenylalanyl}pyrrolidin-2-yl)methylidene]glycyl}pyrrolidin-2-yl)methylidene]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Physiological Effects of Tyr Pro Phe Pro Gly Pro Ile
Opioid Receptor Modulation
Tyr-pro-phe-pro-gly-pro-ile primarily exerts its effects through the modulation of the opioid system, with a notable specificity for mu-opioid receptors (MOR).
Agonistic Activity at Mu-Opioid Receptors (MOR)
Research has consistently demonstrated that this compound acts as an agonist at mu-opioid receptors. mdpi.comnih.govacs.orgmdpi.com This agonistic activity is attributed to its molecular structure, which allows it to bind to and activate MORs located in various tissues, including the central nervous system and the gastrointestinal tract. mdpi.comnih.gov The activation of these receptors by the peptide initiates a cascade of intracellular signaling events that result in its various physiological effects.
The interaction of this compound with mu-opioid receptors has been shown to influence immune responses, with studies indicating that it can modulate the gene expression of MOR in immune cells. acs.org Furthermore, its effects on the gastrointestinal tract, such as the stimulation of mucin secretion, are mediated through the activation of these receptors. nih.govresearchgate.netsemanticscholar.org
Comparative Opioid Potency
The opioid potency of this compound has been a subject of scientific investigation, with studies comparing its activity to other casomorphins and endogenous opioids. It is considered a potent mu-opioid receptor agonist. mdpi.com For instance, the binding affinity of bovine β-casomorphin-7 for μ-opioid receptors is approximately four times that of β-casomorphin-9. mdpi.com
Comparative studies have also highlighted differences in potency between casomorphins derived from different species. Bovine β-casomorphins have been shown to exhibit higher potency than human β-casomorphins, with some reports indicating that human β-casomorphins can be up to 30 times less potent. mdpi.com While direct quantitative comparisons to potent opioid drugs like morphine are not extensively detailed in readily available literature, the classification of this compound as an exorphin with morphine-like characteristics underscores its significant opioid activity. mdpi.comnih.gov
| Compound | Receptor Profile | Comparative Potency |
| This compound (Bovine β-Casomorphin 7) | Mu-opioid receptor agonist | More potent than human β-casomorphins. Binding affinity is approximately 4-fold higher than β-Casomorphin 9. |
| Human β-Casomorphin 7 | Mu-opioid receptor agonist | Reported to be up to 30 times less potent than bovine β-casomorphins. |
| β-Casomorphin 9 | Mu-opioid receptor agonist | Binding affinity is approximately one-fourth that of bovine β-casomorphin-7. |
Gastrointestinal System Modulation
The gastrointestinal tract is a primary site of action for this compound, where its opioid properties lead to significant modulation of various functions.
Regulation of Gut Permeability and Motility
This compound has been shown to influence gut motility by slowing down gastrointestinal transit time. nih.gov This effect is a classic characteristic of opioid receptor agonists and is mediated by the interaction of the peptide with mu-opioid receptors in the enteric nervous system. The reduced motility can lead to an increase in the time available for the absorption of water and electrolytes.
In addition to its effects on motility, some research suggests that this peptide may play a role in regulating gut permeability. Studies in animal models have indicated that the consumption of milk containing the precursor to this compound can lead to an inflammatory response in the gut, which may compromise the intestinal barrier function and increase permeability. researchgate.net
Influence on Small Bowel Electrical Activity
Opioids are known to affect the electrical patterns that govern intestinal contractions, such as the migrating motor complex (MMC), which is a cyclic pattern of motility in the fasting state that helps to clear the small intestine. nih.gov Studies on opioids and other casomorphins have shown that they can initiate intestinal migrating myoelectrical activity. nih.gov Specifically, research in canine models has demonstrated that casein, the precursor protein of this compound, leads to a significant decrease in the amplitude and frequency of small intestinal contractions, an effect that is suppressed by the opioid antagonist naloxone. nih.gov This suggests that the opioid peptides released from casein, including this compound, are involved in these changes in the small bowel's electrical and motor activity. nih.gov
Modulation of Intestinal Ion Absorption (Sodium, Chloride)
This compound and its analogues have been found to modulate the transport of ions across the intestinal epithelium. In vitro studies using rabbit ileum have demonstrated that synthetic analogues of β-casomorphins can stimulate the absorption of sodium and chloride. This effect is dose-dependent and can be reversed by the opioid antagonist naloxone, indicating an opioid receptor-mediated mechanism.
One study on a related β-casomorphin analogue provided the following data on its effects on ion transport:
| Ion | Change in Net Flux (μeq · h⁻¹ · cm⁻²) |
| Sodium (Na⁺) | +2.90 ± 0.95 |
| Chloride (Cl⁻) | +2.12 ± 0.60 |
Stimulation of Mucin Secretion
Currently, there is no specific scientific information available that details the effects of the chemical compound this compound on the stimulation of mucin secretion. Research has not yet been published to indicate whether this peptide promotes or inhibits the release of mucins from goblet cells or other mucin-producing cells in the body. Therefore, its role in modulating the protective mucous layers of epithelial surfaces remains unknown.
Impact on Satiety Mechanisms
The direct impact of this compound on satiety mechanisms has not been specifically elucidated in the available scientific literature. While it is understood that the consumption of proteins and their constituent peptides can influence feelings of fullness and satiety, the specific role of this particular heptapeptide (B1575542) in this process is not yet defined. mdpi.comresearchgate.net
Generally, dietary proteins and peptides can affect satiety through various mechanisms, including the stimulation of anorexigenic hormones from enteroendocrine cells in the gut. mdpi.com However, research into the specific effects of proline-rich peptides on appetite and food intake is ongoing. For instance, some studies have investigated the influence of the amino acid proline on food intake in the context of other amino acids like histidine, but these findings are not directly applicable to the peptide sequence . nih.gov The complex interplay of various gut-brain hormones, such as cholecystokinin (CCK), glucagon-like peptide-1 (GLP-1), and peptide YY (PYY), in regulating hunger and satiety is well-established, but a direct link to this compound has not been reported. researchgate.netmdpi.com
Immunomodulatory Responses
The immunomodulatory properties of this compound have not been a direct subject of extensive research. However, the broader category of proline-rich peptides, to which this compound belongs, has been shown to possess immunomodulatory activities.
Influence on Phagocytosis
There is no direct evidence from scientific studies to suggest that this compound has a specific influence on the process of phagocytosis. Phagocytosis is a critical component of the innate immune response, where immune cells such as macrophages engulf pathogens and cellular debris. mdpi.com While some peptides can modulate this process, the effect of this compound on phagocytic activity has not been investigated.
Modulation of Gene Expression for Immune Receptors (e.g., MOR, DPPIV)
Specific research on the modulation of gene expression for immune receptors like the mu-opioid receptor (MOR) or Dipeptidyl Peptidase-IV (DPPIV) by this compound is limited. However, some studies on protein hydrolysates suggest that peptides containing specific amino acid motifs, including proline, tyrosine, and phenylalanine, can exhibit an enhanced binding affinity for enzymes such as DPPIV. mdpi.com DPPIV is a key enzyme involved in the regulation of various peptides, including some that play a role in the immune system. The presence of these amino acid residues in this compound suggests a potential for interaction, though this has not been experimentally confirmed for this specific peptide sequence.
Potential Role in Inflammatory Conditions
The potential role of this compound in inflammatory conditions is not yet established. Bioactive peptides derived from various food sources have been shown to possess anti-inflammatory properties. mdpi.com However, no specific studies have been conducted to determine if this compound exhibits pro-inflammatory or anti-inflammatory activity.
It is worth noting that research on a different hexapeptide, Tyr-Val-Pro-Leu-Phe-Pro, has shown that substitutions of amino acids can convert an immunostimulant peptide into one with immunosuppressive activity. nih.gov This highlights the high specificity of peptide function and the difficulty in extrapolating the activity of one peptide to another, even with a similar sequence.
Sensory Perception: Bitter Taste Activation
The most well-documented physiological effect of this compound is its potent activation of bitter taste perception. This peptide is recognized by the human gustatory system as a bitter compound.
Research has shown that this heptapeptide, often derived from the enzymatic hydrolysis of casein, contributes to the bitter taste of certain dairy products. acs.orgjst.go.jpacs.orgnih.gov Sensory analysis has confirmed its bitter quality.
Specifically, studies have demonstrated that key bitter peptides from sources like Gouda cheese, which include the longer decapeptide this compound-His-Asn-Ser, activate human bitter taste receptors TAS2R1 and TAS2R39. acs.org The presence of this compound as a core sequence within this longer peptide strongly suggests its role in this receptor activation. The activation of these receptors on taste cells in the tongue initiates the signaling cascade that leads to the perception of bitterness.
The table below summarizes the findings related to the bitter taste activation by peptides containing the this compound sequence.
| Peptide Sequence | Finding | Receptor Activated | Source |
| This compound-His-Asn-Ser | Activates bitter taste receptors | TAS2R1, TAS2R39 | Gouda Cheese |
| Leu-Val-Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn | Activates bitter taste receptors | TAS2R1, TAS2R39 | Gouda Cheese |
Interaction with Human Bitter Taste Receptors (TAS2R1, TAS2R39)
The human sense of taste includes the perception of bitterness, which is mediated by a family of G protein-coupled receptors known as taste 2 receptors (TAS2Rs). Research has identified that this compound, and longer peptides containing this sequence, can activate specific bitter taste receptors.
Notably, peptides derived from cheese maturation, such as this compound-His-Asn-Ser and Leu-Val-Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn, have been shown to activate TAS2R1 and TAS2R39. acs.orgresearchgate.net This indicates that the bitterness of certain peptides is not mediated by a single, highly specific receptor but rather through a more complex pattern of interactions with multiple sensitive TAS2Rs. acs.org
The activation of TAS2R1 and TAS2R39 is not limited to peptides. These receptors are known to be sensitive to a variety of compounds. For instance, TAS2R1 and TAS2R39 are among the most sensitive receptors to amino acids like phenylalanine and tryptophan. researchgate.netnih.gov This broad ligand sensitivity highlights the complex nature of bitter taste perception. While the primary function of TAS2Rs is to detect potentially harmful compounds in food, their presence has also been identified in extraoral tissues, including the gastrointestinal tract and the skin, suggesting broader physiological roles beyond taste. researchgate.netnih.gov
Table 1: Interaction of this compound and Related Peptides with Bitter Taste Receptors
| Peptide Sequence | Activated Receptors | Source/Context |
| This compound-His-Asn-Ser | TAS2R1, TAS2R39 | Gouda Cheese acs.org |
| Leu-Val-Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn | TAS2R1, TAS2R39 | Gouda Cheese acs.org |
Contribution to Bitterness in Food Products
The peptide this compound has been identified as a contributor to the bitter taste of certain food products, particularly those involving enzymatic digestion of proteins like casein in cheese. tandfonline.com The hydrophobicity of peptides is a significant factor in their bitterness, and this heptapeptide is a common portion of larger bitter peptides isolated from such products. tandfonline.com
Sensory analysis of a synthesized version of this compound revealed a bitter taste with a threshold value of 0.16 mM. tandfonline.com This level of bitterness was found to be approximately six times as strong as that of caffeine, a standard reference for bitter substances. tandfonline.com The structure of the peptide, including the sequence and types of amino acids, plays a crucial role in determining the intensity of its bitter taste. tandfonline.com
Table 2: Bitterness Threshold of this compound
| Compound | Threshold Value (mM) | Relative Bitterness (vs. Caffeine) |
| This compound | 0.16 | 6.3 |
Data from sensory analysis of the synthesized peptide. tandfonline.com
Associations with Health Conditions
Emerging research has begun to explore the potential associations of peptides like this compound with various health conditions. These investigations are often in preliminary stages but suggest that such peptides may be involved in complex biological processes.
Potential Involvement in Atopic Dermatitis Etiology
While direct evidence linking this compound to atopic dermatitis is not established, the expression of its target receptors, TAS2R1 and TAS2R39, in human skin keratinocytes suggests a potential indirect involvement. nih.gov Studies have shown that bitter taste receptors are present in the epidermis and may play a role in keratinocyte differentiation. nih.gov The activation of these receptors in skin cells by certain bitter compounds can induce calcium influx and stimulate the expression of differentiation markers. nih.gov Given that atopic dermatitis involves skin barrier dysfunction and altered immune responses, the presence and activity of these receptors in the skin could represent a novel area for research into the pathophysiology of such conditions.
Metabolite Profiles in Genetic Disorders
The individual amino acids that constitute this compound are involved in numerous metabolic pathways, and alterations in their levels can be indicative of certain genetic disorders. For example, proline metabolism is a key area of study in some genetic conditions. In certain mutants of Zea mays, altered proline metabolism, including both synthesis and catabolism, has been observed. researchgate.net While this is plant-based research, it highlights the fundamental importance of amino acid pathways that can be disrupted in genetic disorders. Further research is needed to determine if this specific peptide sequence appears in the metabolite profiles of human genetic disorders.
Interaction with Angiotensin-I-Converting Enzyme (ACE) Inhibitory Activity (as part of longer sequences)
Angiotensin-I-converting enzyme (ACE) is a key enzyme in the regulation of blood pressure. Peptides that can inhibit ACE activity are of significant interest for their potential antihypertensive effects. While this compound itself has not been extensively studied for direct ACE inhibition, the amino acids it contains, particularly Proline (Pro), Tyrosine (Tyr), and Phenylalanine (Phe), are frequently found in potent ACE-inhibitory peptides. mdpi.com
Research on peptides derived from various food sources, such as egg white proteins, has identified sequences containing some of these amino acids that exhibit ACE inhibitory activity. nih.gov For instance, the peptide Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu, which shares the Tyr-Pro-Ile sequence, demonstrated a potent ACE inhibitory effect with an IC50 value of 4.7 microM. nih.gov The presence of hydrophobic amino acids and proline residues, particularly at the C-terminal end, is often associated with enhanced binding to ACE and thus greater inhibitory activity. mdpi.com Therefore, it is plausible that longer peptides containing the this compound sequence could exhibit ACE inhibitory properties.
Mechanism of Action and Receptor Interactions of Tyr Pro Phe Pro Gly Pro Ile
μ-Opioid Receptor Binding and Activation
Tyr-pro-phe-pro-gly-pro-ile is well-documented as an agonist for the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) that is the primary target for opioid compounds. nih.gov This interaction is foundational to its bioactivity, particularly within the central nervous and gastrointestinal systems.
The affinity of this compound for the μ-opioid receptor is largely attributed to its N-terminal tyrosine residue. This feature is a hallmark of opioid peptides, creating a structural similarity to endogenous opioids and allowing it to fit into the receptor's binding pocket. researchgate.net The sequence, particularly the Tyr-Pro-Phe motif at the N-terminus, is critical for its opioid characteristics. The multiple proline residues within the peptide's structure contribute to its resistance to degradation by certain peptidases.
The bovine form of this peptide generally exhibits higher potency compared to the human variant (Tyr-Pro-Phe-Val-Gln-Pro-Ile), which is considered a much weaker opioid. nih.gov
Upon binding to the μ-opioid receptor, this compound induces a conformational change in the receptor, which in turn activates intracellular signaling cascades via heterotrimeric G proteins. The μ-opioid receptor signals almost exclusively through the Gi/o family of G proteins. nih.gov
Activation of the Gi/o protein involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This causes the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both dissociated components can then interact with downstream effector molecules. A primary consequence of Gαi/o activation is the inhibition of the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). This modulation of the cAMP pathway alters cellular function, including ion channel activity and gene expression. The signaling duration is negatively regulated by a family of proteins known as Regulators of G protein Signaling (RGS), which accelerate the hydrolysis of GTP to GDP, thereby terminating the signal and promoting the re-association of the G protein heterotrimer. nih.govfrontiersin.org
The interaction of this compound with the μ-opioid receptor is analogous to that of endogenous opioid peptides such as enkephalins and endorphins. All these peptides share a common N-terminal tyrosine residue, which is essential for their opioid activity.
However, structural differences lead to variations in potency and receptor selectivity. Enkephalins, for instance, are smaller pentapeptides (e.g., Met-enkephalin: Tyr-Gly-Gly-Phe-Met) that bind to both μ- and δ-opioid receptors. wikipedia.org this compound, an exogenously derived peptide, is noted for its high selectivity for the μ-opioid receptor. Its unique proline-rich structure also differentiates it from the endogenous peptides, potentially influencing its bioavailability and metabolic stability.
| Peptide | Sequence | Typical Length (Amino Acids) | Primary Receptor Target |
|---|---|---|---|
| This compound (Bovine β-Casomorphin 7) | This compound | 7 | μ-Opioid Receptor |
| Met-Enkephalin | Tyr-Gly-Gly-Phe-Met | 5 | μ- and δ-Opioid Receptors |
| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | 5 | δ-Opioid Receptor > μ-Opioid Receptor |
| β-Endorphin | (31 amino acids) | 31 | μ- and δ-Opioid Receptors |
Bitter Taste Receptor (TAS2R) Agonism
In addition to its opioid activity, this compound functions as an agonist for certain subtypes of bitter taste receptors, which are also members of the GPCR superfamily. This interaction is responsible for the bitter taste associated with some protein hydrolysates.
Research has demonstrated that peptides containing the this compound sequence are agonists for at least two specific human bitter taste receptors: TAS2R1 and TAS2R39. researchgate.netfao.org A study investigating key bitter peptides isolated from Gouda cheese, including a longer peptide containing the this compound sequence (this compound-His-Asn-Ser), confirmed the activation of both TAS2R1 and TAS2R39. researchgate.netfao.org The activation of these receptors is not exclusive, suggesting that the perception of peptide bitterness arises from a complex pattern of interactions across multiple sensitive TAS2R subtypes rather than a single, specifically tuned receptor. researchgate.net
| Agonist Peptide Sequence | Activated TAS2R Subtypes |
|---|---|
| This compound-His-Asn-Ser | TAS2R1, TAS2R39 |
These hydrophobic side chains are thought to interact with hydrophobic pockets within the transmembrane domains of the TAS2R receptors, initiating the conformational change that triggers intracellular signaling. The specific sequence and spatial arrangement of these residues determine the peptide's affinity for different TAS2R subtypes. For instance, the N-terminal Tyr-Pro-Phe motif, crucial for its opioid function, also likely contributes significantly to its interaction with TAS2Rs, highlighting a dual role for this structural feature.
Cellular and Molecular Signaling Pathways of this compound
The heptapeptide (B1575542) this compound is suggested to exert its biological effects by interacting with specific cellular signaling pathways. Due to its structural similarity to bradykinin (B550075), a well-characterized inflammatory and vasoactive peptide, it is hypothesized that this compound may function as an agonist or modulator of the bradykinin B2 receptor (B2R). The B2R is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events that ultimately lead to changes in gene expression and cellular function. wikipedia.orgwikipedia.org
The B2 receptor is coupled to Gq and Gi proteins. wikipedia.org Activation of Gq stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular free calcium. wikipedia.org Conversely, the Gi protein inhibits adenylate cyclase. wikipedia.org Furthermore, the activation of the B2 receptor stimulates the mitogen-activated protein kinase (MAPK) pathways. wikipedia.orgnih.govebi.ac.uk
Effects on Gene Expression Profiles
The activation of the bradykinin B2 receptor (B2R) by its ligands, including potentially this compound, can lead to significant alterations in gene expression profiles within target cells. This transcriptional regulation is a key component of the cellular response to B2R signaling and underlies many of its physiological and pathological effects. The signaling cascades initiated by B2R activation converge on various transcription factors, which then modulate the expression of a wide array of genes involved in inflammation, cell growth, and angiogenesis. nih.govmdpi.com
For instance, in human airway epithelial cells, the activation of the Ras/Raf-1/MAPK pathway by bradykinin leads to the activation of IKKα/β and NF-κB. nih.gov This, in turn, up-regulates the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. nih.gov Similarly, bradykinin has been shown to upregulate the expression of fibroblast growth factor-2 (FGF-2) in human umbilical vein endothelial cells (HUVEC) and retinal capillary endothelial cells (HREC). mdpi.com
The regulation of the B2R gene itself is complex and can be influenced by various factors, including hormones like estrogen, which has been shown to regulate B2-receptor gene expression and function. nih.gov Studies have also identified silencer elements in the regulatory region of the B2R gene, indicating a tight control over its expression levels. nih.gov Furthermore, angiotensin-converting enzyme (ACE) has been found to induce and upregulate the genes of both bradykinin B1 and B2 receptors in vascular smooth muscle cells. physiology.org
| Target Gene | Effect of B2R Activation | Cell Type/Tissue | Signaling Pathway Implicated | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Upregulation | Human airway epithelial cells | Ras/Raf-1/MAPK, NF-κB | nih.gov |
| Fibroblast Growth Factor-2 (FGF-2) | Upregulation | Human umbilical vein endothelial cells (HUVEC), Retinal capillary endothelial cells (HREC) | c-Src, FGFR-1 | mdpi.com |
| Interleukin-6 (IL-6) | Upregulation | Airway smooth muscle cells | ERK1/2, p38 MAPK | nih.gov |
| Vascular Endothelial Growth Factor (VEGF) | Upregulation | Human umbilical vein endothelial cells (HUVEC) | MAPK1/3 | nih.gov |
| Retinoblastoma 1 (RB) | Downregulation of RNA expression | Human Endothelial Progenitor Cells (hEPCs) | B2R/AKT/RB, B2R/EGFR/RB | researchgate.net |
Intracellular Cascade Mechanisms
Upon binding of a ligand such as this compound to the bradykinin B2 receptor (B2R), a series of intracellular signaling cascades are initiated, transducing the extracellular signal into a cellular response. As a G protein-coupled receptor, the B2R primarily signals through Gαq and Gαi proteins. wikipedia.orgnih.gov
The activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.govnih.gov The increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). nih.gov
Simultaneously, the B2R can signal through Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, the more prominent signaling pathways activated by B2R involve the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways. nih.govnih.gov
Activation of the MAPK cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a central event in B2R signaling. nih.govmdpi.com This can occur through several mechanisms, including PKC-dependent pathways and the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). mdpi.comnih.gov For instance, in COS-7 cells, bradykinin-induced MAPK activation requires a dual signaling pathway involving both PKC activation and EGFR transactivation. nih.gov
The PI3K/AKT pathway is another major signaling route engaged by B2R activation. nih.gov This pathway is crucial for cell survival and proliferation. In human hepatic stellate cells, bradykinin induces pro-survival and proliferative signals through AKT-mediated NF-κB translocation. nih.gov
| Signaling Molecule | Role in B2R Pathway | Upstream Activator(s) | Downstream Target(s) | Reference |
|---|---|---|---|---|
| Gαq/Gα11, Gαi1 | G proteins coupled to B2R | B2R | Phospholipase C, Adenylyl Cyclase | nih.gov |
| Phospholipase C (PLC) | Enzyme generating second messengers | Gαq | PIP2 | nih.gov |
| Inositol 1,4,5-trisphosphate (IP3) | Second messenger | PLC | IP3 Receptors (on ER) | nih.gov |
| Diacylglycerol (DAG) | Second messenger | PLC | Protein Kinase C (PKC) | nih.gov |
| Protein Kinase C (PKC) | Serine/threonine kinase | DAG, Ca2+ | Raf-1, MAPK cascade | nih.govnih.gov |
| Mitogen-Activated Protein Kinases (MAPKs) (e.g., ERK1/2) | Key signaling kinases | Raf-1, MEK | Transcription factors (e.g., c-Fos, c-Jun) | nih.govmdpi.com |
| Phosphoinositide 3-kinase (PI3K) | Lipid kinase | Gβγ subunits, Receptor Tyrosine Kinases | AKT | nih.gov |
| AKT (Protein Kinase B) | Serine/threonine kinase | PI3K | NF-κB, mTOR | nih.gov |
| c-Src | Non-receptor tyrosine kinase | B2R | FGFR-1 | mdpi.com |
Enzymatic Degradation and Metabolic Fate of Tyr Pro Phe Pro Gly Pro Ile
Key Degrading Enzymes
The enzymatic hydrolysis of Tyr-Pro-Phe-Pro-Gly-Pro-Ile is carried out by several key enzymes that exhibit specificity for proline-containing peptides. These enzymes are crucial in the gastrointestinal tract and other tissues for processing such peptides.
Dipeptidyl Peptidase IV (DPPIV) is a primary enzyme involved in the degradation of this compound nih.gov. This serine exopeptidase is known to cleave X-proline dipeptides from the N-terminus of peptides, provided that the penultimate residue is proline. In the case of this compound, DPPIV catalyzes the cleavage of the peptide bond between Proline at position 2 and Phenylalanine at position 3. This action releases the N-terminal dipeptide Tyr-Pro. DPPIV is considered a major enzyme responsible for the initial breakdown of this peptide in the body nih.gov.
X-prolyl-dipeptidyl aminopeptidases (PepX; EC 3.4.14.11) are enzymes that also play a significant role in the degradation of proline-rich peptides. These enzymes sequentially cleave dipeptides from the N-terminus of peptides where the second amino acid is proline. For this compound, these enzymes can hydrolyze the Tyr-Pro bond, releasing the dipeptide. Following this initial cleavage, they can continue to act on the remaining peptide fragment, releasing subsequent dipeptides such as Phe-Pro. The activity of these enzymes is particularly noted in certain lactic acid bacteria and may contribute to the breakdown of this peptide during food fermentation processes.
Carboxypeptidase Y (EC 3.4.16.5) is a serine carboxypeptidase that sequentially removes amino acids from the C-terminus of peptides. Research has shown that Carboxypeptidase Y can digest this compound. Specifically, after digestion with Carboxypeptidase Y, a pentapeptide fragment, Tyr-Pro-Phe-Pro-Gly, can be isolated researchgate.net. This indicates that Carboxypeptidase Y cleaves the C-terminal Pro-Ile and subsequently the Gly-Pro bonds. The enzyme's ability to act on peptides containing proline residues makes it relevant to the metabolic fate of this heptapeptide (B1575542) researchgate.net.
| Enzyme | EC Number | Action on this compound | Resulting Fragments |
| Dipeptidyl Peptidase IV | 3.4.14.5 | Cleaves the Pro²-Phe³ bond | Tyr-Pro and Phe-Pro-Gly-Pro-Ile |
| X-Prolyl-Dipeptidyl Aminopeptidase (B13392206) | 3.4.14.11 | Sequentially cleaves N-terminal dipeptides | Tyr-Pro, Phe-Pro, etc. |
| Carboxypeptidase Y | 3.4.16.5 | Cleaves from the C-terminus | Tyr-Pro-Phe-Pro-Gly |
Degradation Products and Metabolites
The enzymatic degradation of this compound results in the formation of various smaller peptide fragments and dipeptides. The specific metabolites produced depend on the enzymes involved and the conditions of digestion.
The action of aminopeptidases, particularly DPPIV and X-prolyl-dipeptidyl aminopeptidases, leads to the release of dipeptide fragments from the N-terminus. The primary dipeptide formed is Tyr-Pro. Subsequent cleavage of the remaining peptide can yield Phe-Pro. The presence of these dipeptides has been identified in studies investigating the enzymatic hydrolysis of β-casomorphin-7.
In addition to dipeptides, the enzymatic breakdown of this compound generates several shortened peptide fragments. In vitro studies simulating gastrointestinal digestion have identified a number of these metabolites. The resulting fragments from the partial digestion of the parent peptide include:
Phe-Pro-Gly-Pro-Ile : This pentapeptide is the remaining fragment after the initial cleavage of Tyr-Pro by DPPIV.
Tyr-Pro-Phe-Pro-Gly : This pentapeptide is a product of Carboxypeptidase Y digestion, which removes the C-terminal isoleucine and proline researchgate.net.
Phe-Pro-Gly-Pro-Ile (FPGPI) : Identified during in vitro gastrointestinal digestion researchgate.net.
Tyr-Pro-Phe-Pro-Gly-Pro (YPFPGP) : Another fragment found after simulated gastrointestinal digestion researchgate.net.
Pro-Phe-Pro-Gly-Pro-Ile (PFPGPI) : Also detected in in vitro digestion studies researchgate.net.
The generation of these various fragments highlights the complex metabolic pathway of this compound, involving multiple enzymatic activities that progressively shorten the peptide chain from both the N- and C-termini.
| Original Peptide | Degradation Product | Sequence |
| This compound | Dipeptide Fragment | Tyr-Pro |
| This compound | Dipeptide Fragment | Phe-Pro |
| This compound | Shortened Peptide Fragment | Phe-Pro-Gly-Pro-Ile |
| This compound | Shortened Peptide Fragment | Tyr-Pro-Phe-Pro-Gly |
| This compound | Shortened Peptide Fragment | Phe-Pro-Gly-Pro-Ile |
| This compound | Shortened Peptide Fragment | Tyr-Pro-Phe-Pro-Gly-Pro |
| This compound | Shortened Peptide Fragment | Pro-Phe-Pro-Gly-Pro-Ile |
Enzymatic Degradation and Metabolic Fate of this compound: Free Amino Acid Release
The enzymatic breakdown of the heptapeptide this compound is a complex process governed by its unique amino acid sequence, which is notably rich in proline residues. Proline's distinctive cyclic structure confers significant resistance to degradation by general peptidases. nih.gov Consequently, the complete hydrolysis of this peptide into its constituent free amino acids—tyrosine, phenylalanine, glycine, isoleucine, and proline—is not a rapid or straightforward process in most biological environments.
The release of free amino acids from this compound likely occurs in a stepwise manner, initiated by specialized enzymes capable of cleaving at proline residues. Enzymes known as post-proline cleaving enzymes (PPCEs) are critical in the catabolism of such peptides. encyclopedia.pubnih.gov These enzymes can hydrolyze the peptide bonds on the carboxyl side of proline residues. Given the structure of this compound, initial cleavage would likely occur at the Pro-Phe, Pro-Gly, and Pro-Ile linkages.
Illustrative Data on Free Amino Acid Release Over Time:
The following table provides hypothetical data illustrating the potential rate of free amino acid release from this compound when incubated with a mixture of gastrointestinal proteases. This data is for illustrative purposes and is based on the known resistance of proline-rich peptides to degradation.
| Time (hours) | Tyrosine Released (nmol/L) | Phenylalanine Released (nmol/L) | Glycine Released (nmol/L) | Isoleucine Released (nmol/L) | Proline Released (nmol/L) |
| 0 | 0 | 0 | 0 | 0 | 0 |
| 1 | 5.2 | 3.8 | 2.1 | 1.5 | 8.5 |
| 4 | 15.7 | 12.3 | 8.9 | 6.2 | 25.4 |
| 8 | 30.1 | 25.9 | 19.8 | 15.1 | 55.3 |
| 24 | 75.4 | 68.2 | 55.7 | 49.8 | 150.6 |
Stability in Biological Fluids and Gastrointestinal Environment
The stability of this compound in biological fluids, such as blood plasma, and in the gastrointestinal environment is predicted to be relatively high. This enhanced stability is a direct consequence of its high proline content. Peptides containing multiple proline residues are known to be poor substrates for many common proteases, including pepsin and trypsin, which are key enzymes in the stomach and small intestine, respectively. nih.gov
In the gastrointestinal tract, the peptide would first encounter the acidic environment of the stomach and the action of pepsin. While pepsin can cleave after aromatic residues like tyrosine and phenylalanine, the adjacent proline residues are likely to sterically hinder this activity. Subsequently, in the neutral pH of the small intestine, pancreatic proteases like trypsin and chymotrypsin would also face challenges in efficiently hydrolyzing the peptide due to the abundance of proline. acs.org
In blood plasma, the peptide's stability would be challenged by various circulating peptidases. However, similar to the gastrointestinal environment, the proline-rich nature of the peptide would confer a degree of protection against rapid degradation. nih.govscilit.com Studies on other proline-containing peptides have demonstrated significantly longer half-lives in plasma compared to peptides lacking these residues. nih.gov
Illustrative Data on Peptide Stability:
The table below presents hypothetical stability data for this compound in different biological environments. This data is for illustrative purposes and reflects the anticipated high stability of a proline-rich peptide.
| Biological Medium | Incubation Time (hours) | Percentage of Intact Peptide Remaining |
| Simulated Gastric Fluid (pH 2.0) | 2 | 85% |
| Simulated Intestinal Fluid (pH 7.0) | 4 | 70% |
| Human Blood Plasma | 8 | 60% |
| Human Blood Plasma | 24 | 35% |
Enzyme Inhibition and Substrate Specificity Studies
The amino acid sequence of this compound suggests it may act as an inhibitor of certain enzymes, particularly those whose activity is influenced by proline-rich substrates. The presence of specific amino acid motifs, such as those containing Pro, Tyr, and Phe, has been shown to enhance the binding affinity to enzymes like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-IV (DPP-IV). mdpi.com
Enzyme inhibition studies would be necessary to determine the specific inhibitory activity of this compound. Such studies typically involve incubating the peptide with a target enzyme and its substrate and measuring the rate of product formation. A decrease in the rate of product formation in the presence of the peptide would indicate inhibitory activity. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a common metric used to quantify inhibitory potency.
Regarding substrate specificity, this compound itself would be a specific substrate for a limited number of enzymes, primarily the aforementioned post-proline cleaving enzymes (PPCEs). nih.gov The specificity of these enzymes is directed towards the peptide bond C-terminal to a proline residue. Therefore, enzymes like prolyl endopeptidase would be expected to recognize and cleave this peptide. encyclopedia.pub Conversely, the peptide would likely be a poor substrate for proteases that have specificity for other amino acid residues and are inhibited by the presence of proline in close proximity to their target cleavage site. expasy.org
Illustrative Data on Enzyme Inhibition:
The following table provides hypothetical data on the inhibitory activity of this compound against two enzymes, ACE and DPP-IV. This data is for illustrative purposes only.
| Enzyme | Substrate | This compound Concentration (µM) | % Inhibition |
| Angiotensin-Converting Enzyme (ACE) | FAPGG | 10 | 15% |
| Angiotensin-Converting Enzyme (ACE) | FAPGG | 50 | 45% |
| Angiotensin-Converting Enzyme (ACE) | FAPGG | 100 | 75% |
| Dipeptidyl Peptidase-IV (DPP-IV) | Gly-Pro-pNA | 10 | 8% |
| Dipeptidyl Peptidase-IV (DPP-IV) | Gly-Pro-pNA | 50 | 25% |
| Dipeptidyl Peptidase-IV (DPP-IV) | Gly-Pro-pNA | 100 | 40% |
Structure Activity Relationship Sar Studies of Tyr Pro Phe Pro Gly Pro Ile and Analogues
Identification of Key Pharmacophoric Residues (e.g., Tyr, Phe)
The biological activity of peptides is intrinsically linked to the physicochemical properties of their amino acid residues. In the case of bradykinin-potentiating peptides, specific residues often serve as "pharmacophores," the essential molecular features responsible for their interaction with biological targets. For Tyr-Pro-Phe-Pro-Gly-Pro-Ile, the aromatic residues Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 3 are of particular interest.
Aromatic amino acids like Tyr and Phe are frequently implicated in the bioactivity of peptides due to their ability to engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, with receptor or enzyme binding sites. mdpi.comresearchgate.net Studies on a wide range of ACE inhibitory peptides have highlighted the importance of aromatic residues, particularly at the C-terminal positions, for potent activity. researchgate.net The presence of Tyr and Phe in this compound suggests their potential involvement in forming crucial contacts with its biological target. The hydrophobic nature of these residues can facilitate their entry into and interaction with hydrophobic pockets within the active site of enzymes like ACE. mdpi.com
Influence of Amino Acid Substitutions on Biological Activity
The high proline (Pro) content in this peptide is a characteristic feature of many BPPs. expasy.orgnih.gov Proline's unique cyclic structure introduces conformational rigidity, which can be critical for maintaining a bioactive conformation. researchgate.net Substitution of proline residues can therefore dramatically alter the peptide's three-dimensional structure and, consequently, its biological activity.
Furthermore, the C-terminal amino acid in BPPs has been shown to be a significant determinant of their ACE inhibitory potency. The presence of hydrophobic residues such as Isoleucine (Ile) at the C-terminus, as seen in this compound, is often associated with enhanced inhibitory activity. researchgate.net The table below summarizes the general impact of amino acid properties on the ACE inhibitory activity of peptides, which can be extrapolated to understand the potential effects of substitutions in this compound.
| Position in Peptide | Original Amino Acid Property | Substitution Property | Potential Impact on ACE Inhibitory Activity |
|---|---|---|---|
| C-terminal | Hydrophobic (e.g., Ile, Leu) | Hydrophilic | Likely Decrease |
| C-terminal | Aromatic (e.g., Tyr, Phe) | Aliphatic | Potential Decrease |
| Within the chain | Proline | Flexible residue (e.g., Glycine) | Likely Decrease due to conformational changes |
| N-terminal | Aromatic (e.g., Tyr) | Aliphatic | Variable, depends on specific interactions |
Impact of Peptide Length and Sequence Modifications
The length of a peptide chain is a critical factor influencing its biological activity. For BPPs, activity is often observed in peptides ranging from 5 to 13 amino acid residues. expasy.org Shorter peptides can exhibit improved absorption and reduced susceptibility to enzymatic degradation, which are desirable pharmacokinetic properties. Studies on various bioactive peptides have shown that shorter chain lengths can still retain significant ACE-inhibitory activity. mdpi.com
Modifications to the peptide sequence, beyond simple amino acid substitution, can also have a profound impact. For example, the N-terminal pyroglutamic acid found in many natural BPPs confers resistance to aminopeptidases, thereby increasing their in vivo stability. expasy.orgnih.gov While this compound has a free N-terminal tyrosine, modifications such as N-acetylation could potentially alter its activity and stability profile.
Conformational Dynamics and Receptor Affinity
Computational studies, such as molecular dynamics simulations, can provide insights into the preferred conformations of peptides in solution and their binding modes with target proteins. researchgate.net For BPPs that inhibit ACE, the binding affinity is determined by the complementarity of the peptide's shape and the chemical nature of its side chains with the active site of the enzyme. researchgate.net The aromatic side chains of Tyr and Phe, for instance, can form favorable interactions with hydrophobic sub-pockets within the ACE active site.
Bioinformatics and Computational Approaches for Tyr Pro Phe Pro Gly Pro Ile
In Silico Prediction of Bioactive Potential
In silico analysis is the foundational step in computationally assessing the bioactive potential of peptides like Tyr-Pro-Phe-Pro-Gly-Pro-Ile. These methods leverage existing biological data and algorithms to forecast a peptide's likely physiological roles.
Peptide database mining is a crucial bioinformatics strategy for the initial screening and characterization of peptide sequences. By comparing a sequence of interest against vast repositories of known bioactive peptides, researchers can quickly hypothesize its functions. Databases like BIOPEP-UWM contain extensive information on thousands of peptides, including their sources, sequences, and documented biological activities. mdpi.comnih.gov
This compound is extensively documented in such databases due to its origin from β-casein, a major milk protein. nih.govmdpi.com Mining these resources reveals its established classification as an opioid peptide and its origin from the A1 variant of bovine β-casein. nih.govresearchgate.net This initial data-driven approach provides a solid foundation for more targeted computational analyses.
Table 1: Profile of Peptide this compound
| Property | Description | Source |
|---|---|---|
| Sequence | This compound | mdpi.com |
| Common Name | β-casomorphin-7 (BCM-7) | mdpi.commdpi.com |
| Source Protein | Bovine β-casein (A1/A2 variants) | wur.nlnih.gov |
| Primary Bioactivity | Opioid agonism (μ-opioid receptor) | mdpi.comvub.be |
| Other Potential Activities | Immunomodulatory, Bitter Taste | nih.govacs.org |
Machine Learning Models for Bioactivity Prediction
Machine learning (ML) models have revolutionized the prediction of peptide bioactivity. These algorithms are trained on large datasets of peptides with known functions to identify complex patterns within amino acid sequences that correlate with specific biological outcomes.
One of the prominent characteristics of this compound and related casein-derived peptides is their bitter taste. ethernet.edu.et This bitterness is primarily attributed to the presence of hydrophobic amino acid residues. researchgate.net Machine learning models are particularly effective at predicting this sensory attribute.
Table 2: Physicochemical Properties of this compound for Machine Learning Input
| Parameter | Value/Description | Relevance for Prediction |
|---|---|---|
| Molecular Weight | 789.92 g/mol | Influences transport and receptor interaction. peptide.co.jp |
| Amino Acid Composition | Tyr (1), Pro (3), Phe (1), Gly (1), Ile (1) | High proline and hydrophobic content are key predictors of bitterness. researchgate.net |
| Average Hydrophobicity (Q value) | >1400 cal/mol (Predicted) | Peptides with a Q value greater than 1400 are generally predicted to be bitter. researchgate.net |
| Sequence Features | N-terminal Tyr, Pro-X-Pro motifs | Specific motifs recognized by ML models for bioactivity classification. mdpi.com |
Beyond bitterness, ML models can predict other bioactivities. The primary function of this compound is its opioid activity, which is linked to the conserved Tyr-Pro-Phe/Trp N-terminal sequence found in other opioid peptides like endomorphins. mdpi.commdpi.com Computational models trained on datasets of known opioid agonists can identify this motif and predict the peptide's affinity for opioid receptors.
Furthermore, in silico tools and ML algorithms can screen for other potential functions. For instance, longer peptides containing the this compound sequence have been analyzed for Angiotensin-Converting Enzyme (ACE) inhibitory activity. science.govresearchgate.net While the heptapeptide (B1575542) itself is not a primary ACE inhibitor, these predictive tools can assess the potential of its fragments or precursors, demonstrating the broad screening capability of computational approaches.
Molecular Docking Simulations
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand (the peptide) when it binds to a receptor to form a stable complex. amazonaws.com This method provides detailed insights into the molecular interactions that govern the peptide's biological effects.
For this compound, molecular docking is primarily used to model its interaction with its main target, the μ-opioid receptor (MOR). mdpi.comvub.be Simulations can elucidate how the peptide fits into the receptor's binding pocket and identify the key amino acid residues involved in the interaction. The N-terminal tyrosine residue is critical, as its phenolic hydroxyl group often forms hydrogen bonds essential for opioid activity. mdpi.com The proline residue at the second position is known to induce a structural turn in the peptide, which correctly orients the aromatic side chains of Tyrosine and Phenylalanine for optimal binding within the receptor. mdpi.com
In addition to the opioid receptor, docking simulations can model the interaction of this compound with human bitter taste receptors (TAS2Rs). Studies have shown that peptides derived from cheese, which include sequences containing the BCM-7 fragment, activate TAS2R1 and TAS2R39. acs.orgacs.orgacs.org Docking simulations can reveal the specific binding pocket on these receptors and the non-covalent forces (e.g., hydrophobic interactions, hydrogen bonds) that stabilize the peptide-receptor complex, providing a molecular explanation for its bitter taste.
Table 3: Predicted Molecular Docking Interactions for this compound
| Target Receptor | Peptide Residue(s) | Type of Interaction | Predicted Outcome |
|---|---|---|---|
| μ-Opioid Receptor (MOR) | Tyr-1, Phe-3 | Hydrogen Bonding, Hydrophobic Interactions | Receptor activation, leading to opioid effects. mdpi.commdpi.com |
| Bitter Taste Receptor (TAS2R1) | Phe-3, Pro-4, Pro-6, Ile-7 | Hydrophobic Interactions | Receptor activation, leading to the perception of bitterness. acs.orgacs.org |
| Bitter Taste Receptor (TAS2R39) | Phe-3, Pro-4, Pro-6, Ile-7 | Hydrophobic Interactions | Receptor activation, contributing to the perception of bitterness. acs.orgacs.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tyrosine |
| Proline |
| Phenylalanine |
| Glycine |
| Isoleucine |
| Valine |
| Leucine (B10760876) |
| Tryptophan |
| Endomorphin-1 |
Conformational Analysis
The conformational landscape of this compound is likely to be complex, influenced by the presence of four proline residues. These residues can induce turns and rigidify the peptide backbone, while also allowing for cis/trans isomerization of the peptide bonds preceding them. The study of such conformational dynamics is crucial for understanding the peptide's potential biological activity.
Computational Modeling and Simulation:
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of peptides. These simulations can provide insights into the flexibility and preferred conformations of this compound in different environments, such as in aqueous solution or when interacting with a biological target. For proline-rich peptides, MD simulations can be particularly informative in revealing the dynamics of proline ring puckering and the isomerization of X-Pro peptide bonds. Unbiased simulations can explore the spontaneous transitions between different conformational states, while enhanced sampling methods can be employed to overcome energy barriers and more exhaustively sample the conformational landscape.
For instance, studies on proline-rich signaling peptides have shown that even in an unbound state, they can frequently sample cis conformations, which could be crucial for their biological function. frontiersin.org Molecular modeling of polyproline-based peptides has also been used to understand their interaction with protein domains, revealing distinct binding modes. nih.govoup.comoup.com
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for determining the three-dimensional structure of peptides in solution. For this compound, 1H and 13C NMR could be used to obtain information about the local conformation around each amino acid residue. nih.gov Parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts can provide distance and dihedral angle restraints that are used to calculate a family of structures representing the conformational ensemble of the peptide in solution. NMR is particularly well-suited for studying the cis/trans isomerization of the Tyr-Pro and Phe-Pro peptide bonds. researchgate.net
The following table summarizes the key amino acid residues in this compound and their likely contributions to its conformation:
| Residue | Position | Potential Conformational Role |
| Tyrosine | 1 | The aromatic side chain can engage in hydrophobic or aromatic stacking interactions. The N-terminal position allows for greater flexibility. |
| Proline | 2, 4, 6 | The cyclic side chain restricts the phi (φ) dihedral angle, inducing turns in the peptide backbone. The preceding peptide bonds (Tyr-Pro, Phe-Pro, Gly-Pro) can undergo cis/trans isomerization. |
| Phenylalanine | 3 | The bulky aromatic side chain can influence local conformation and participate in hydrophobic interactions. |
| Glycine | 5 | With only a hydrogen atom as its side chain, glycine provides conformational flexibility, potentially allowing for tighter turns or acting as a hinge region. |
| Isoleucine | 7 | The branched aliphatic side chain contributes to the overall hydrophobicity of the peptide and can be involved in binding interactions. The C-terminal position allows for flexibility. |
Genomic and Proteomic Linkages (e.g., analysis of precursor variants)
While no direct genomic or proteomic information for the specific peptide this compound is readily available, its proline-rich nature and sequence similarity to known bioactive peptides, such as bradykinin-potentiating peptides (BPPs), allow for informed hypotheses about its origins.
Precursor Proteins and Proteolytic Processing:
Bioactive peptides are typically synthesized as part of larger precursor proteins, from which they are released by the action of specific proteases. This is a common mechanism for the production of peptide hormones, neuropeptides, and venom peptides.
For example, bradykinin (B550075) and related peptides are derived from precursor proteins called kininogens. wikipedia.orgwikipedia.org The human kininogen gene (KNG1) is located on chromosome 3 and through alternative splicing, produces high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK). wikipedia.orgwikipedia.orgnih.govsinobiological.com Bradykinin is then cleaved from HMWK by the enzyme kallikrein. wikipedia.org
Similarly, many snake venom BPPs are produced from precursor proteins that can contain multiple copies of different BPPs, and sometimes other bioactive peptides like C-type natriuretic peptides (CNP). mdpi.compnas.orgresearchgate.netembrapa.br For instance, a cDNA clone from the venom gland of Bothrops jararaca was found to encode a precursor containing seven BPPs and one CNP. pnas.org This modular arrangement within a single precursor protein is an efficient way to generate a diversity of bioactive peptides. researchgate.net
Given these examples, it is plausible that if this compound is a naturally occurring bioactive peptide, it would be encoded within a larger precursor protein. The flanking sequences would likely contain specific cleavage sites recognized by proteases that liberate the final heptapeptide.
Bioinformatics Databases for Precursor Analysis:
Several bioinformatics databases are available to search for peptide sequences within known protein precursors. These resources can be used to identify potential genomic origins of novel peptides.
BIOPEP-UWM: This database contains information on biologically active peptides and their precursors. It allows for searching for specific peptide sequences within protein entries and predicting potential bioactive fragments from protein sequences. nih.govresearchgate.net
Peptipedia: A comprehensive database that aggregates information from numerous peptide databases, providing a user-friendly platform for searching and analyzing peptide sequences. oup.com
PepBank: This database compiles peptide sequences from text mining of scientific literature and public data sources, offering another avenue for identifying known occurrences of a peptide sequence. nih.gov
UniProtKB: A central hub for protein sequence and functional information, which can be mined to find proteins containing the this compound sequence. acs.org
A hypothetical search for this compound in such databases could reveal if it is a known fragment of a larger protein, providing clues to its biological context and potential function. The absence of a direct match would suggest it could be a novel peptide, a synthetic peptide, or a fragment of a yet-unsequenced protein.
The following table outlines a hypothetical workflow for investigating the genomic and proteomic linkages of this compound using bioinformatics approaches:
| Step | Bioinformatics Approach | Objective |
| 1 | Sequence Similarity Search: Use tools like BLASTp to search protein databases (e.g., UniProtKB, NCBI nr) with the this compound sequence. | To identify any known proteins that contain this exact or a highly similar sequence. |
| 2 | Peptide Database Search: Query specialized peptide databases (e.g., BIOPEP-UWM, Peptipedia, PepBank) for the heptapeptide sequence. | To determine if this peptide has been previously identified and characterized. |
| 3 | Precursor Prediction: If a potential precursor is identified, use tools like SignalP and TargetP to predict the presence of a signal peptide, indicating secretion. | To infer if the peptide is likely to be extracellular and bioactive. |
| 4 | Protease Cleavage Site Prediction: Analyze the sequences flanking the peptide in its potential precursor for known protease cleavage sites using tools available on platforms like ExPASy. | To hypothesize the enzymatic machinery responsible for releasing the active peptide. |
| 5 | Comparative Genomics: If the precursor gene is identified, perform comparative genomic analysis to look for orthologs and paralogs in other species. | To understand the evolutionary conservation of the peptide and its precursor, which can provide insights into its functional importance. |
Research Gaps and Future Directions
Elucidation of Detailed Signal Cascade Mechanisms
The primary hypothesis for the mechanism of action of BPPs is the inhibition of ACE, which leads to a decrease in the vasoconstrictor angiotensin II and an accumulation of the vasodilator bradykinin (B550075). nih.gov However, some peptides in this class exert hypotensive effects that are independent of ACE inhibition, suggesting alternative molecular targets. expasy.org Research has pointed to the involvement of nitric oxide (NO) production and direct activation of enzymes like argininosuccinate (B1211890) synthetase as potential alternative pathways for other BPPs. expasy.orgresearchgate.net
A significant research gap exists in determining whether Tyr-pro-phe-pro-gly-pro-ile operates solely through ACE inhibition or if it engages in these alternative signaling pathways. Bradykinin itself mediates its effects through G protein-coupled receptors, which activate complex intracellular cascades involving phospholipase C, protein kinase, and intracellular calcium mobilization. nih.govmdpi.com Future research must focus on dissecting the precise downstream consequences of the interaction between this compound and its molecular target(s).
Key Research Questions:
Does this compound exhibit any ACE-independent activity?
What are the specific downstream effectors modulated by this peptide in vascular endothelial cells or smooth muscle cells?
How does its signaling cascade compare to that of other well-characterized BPPs and synthetic ACE inhibitors?
Comprehensive Characterization of Enzyme Substrate Specificity
The inhibitory activity of BPPs against ACE is a defining characteristic of this peptide family. biosyn.com However, the specificity and affinity of this compound for ACE have not been comprehensively characterized. The amino acid sequence, with its high proline content and specific C-terminal residue (Isoleucine), likely dictates its binding kinetics and selectivity. pnas.orgwikipedia.org For instance, some BPPs show preferential inhibition of one of the two catalytic domains of ACE (the N- and C-domains), a level of detail that is currently unknown for this peptide. expasy.org
Furthermore, the potential for "off-target" interactions with other proteases, such as other kininases involved in bradykinin metabolism, remains unexplored. A thorough characterization of its enzyme-substrate profile is essential to understand its full biological activity. The properties of the constituent amino acids are fundamental to this specificity.
| Position | Amino Acid | Abbreviation | Key Property | Potential Role in Specificity |
|---|---|---|---|---|
| 1 | Tyrosine | Tyr | Aromatic, Hydrophobic | May participate in hydrophobic or aromatic interactions within the enzyme's active site. wikipedia.orgtechnologynetworks.com |
| 2 | Proline | Pro | Cyclic, Rigid | Induces structural kinks, critical for the specific conformation needed for enzyme binding. wikipedia.orgtechnologynetworks.com |
| 3 | Phenylalanine | Phe | Aromatic, Hydrophobic | Contributes to binding affinity through hydrophobic interactions. wikipedia.org |
| 4 | Proline | Pro | Cyclic, Rigid | Further constrains peptide backbone, contributing to a stable, recognizable structure. wikipedia.org |
| 5 | Glycine | Gly | Small, Flexible | Provides conformational flexibility, potentially allowing for optimal positioning within the active site. wikipedia.org |
| 6 | Proline | Pro | Cyclic, Rigid | Maintains the characteristic proline-rich structure of BPPs. pnas.org |
| 7 | Isoleucine | Ile | Aliphatic, Hydrophobic | Often part of the C-terminal tripeptide critical for ACE inhibition in many BPPs. pnas.orgwikipedia.org |
Future studies should employ kinetic assays using purified enzymes to determine inhibition constants (Ki) and screen against a panel of related metalloproteases and serine proteases to establish a complete specificity profile.
Investigation of Long-Term Physiological Impacts
The acute physiological effect of BPPs is typically a reduction in blood pressure. researchgate.net This forms the basis for the development of antihypertensive drugs like captopril, which was derived from a BPP structure. expasy.org However, the long-term consequences of sustained administration of this compound are entirely unknown. Chronic ACE inhibition is known to have profound effects on cardiovascular and renal systems, but it is unclear if this peptide would produce an identical profile. nih.gov
Sustained elevation of bradykinin levels can have multifaceted effects, including vasodilation, but also potential involvement in chronic inflammation or the development of a persistent dry cough, a known side effect of some ACE inhibitors. mdpi.com Investigating the long-term impacts requires chronic in vivo studies to monitor cardiovascular parameters, renal function, and potential inflammatory markers.
Areas for Long-Term Investigation:
Cardiovascular System: Assessment of cardiac remodeling, vascular function, and sustained blood pressure control.
Renal Function: Evaluation of glomerular filtration rate, proteinuria, and potential for renal protection or damage.
Inflammatory Response: Measurement of chronic inflammatory markers and assessment of tissue fibrosis.
Tolerance and Efficacy: Determination of whether tolerance to the peptide's effects develops over time.
Exploration of Novel Therapeutic Applications beyond Current Scope
The therapeutic potential of this compound is presumed to be in the management of hypertension, given its classification as a BPP. researchgate.net However, this narrow focus overlooks the diverse biological roles of the kallikrein-kinin system. Bradykinin is not only a vasodilator but also a mediator of pain, inflammation, cell growth, and vascular permeability. researchgate.netnih.gov This suggests that a molecule capable of modulating its levels could have applications far beyond cardiovascular disease.
Future research should explore the potential of this compound in other therapeutic areas. For example, its ability to increase local bradykinin levels could be investigated for applications in wound healing or tissue regeneration, where controlled increases in vascular permeability and cell proliferation are beneficial. Conversely, its role in inflammatory conditions or pain modulation warrants investigation.
| Potential Therapeutic Area | Underlying Rationale | Key Research Objective |
|---|---|---|
| Wound Healing | Bradykinin promotes angiogenesis and cell proliferation. | Assess the effect of topical or systemic application on the rate and quality of tissue repair. |
| Anti-fibrotic Therapy | The kallikrein-kinin system has been implicated in modulating fibrotic processes. | Investigate the peptide's impact on fibroblast proliferation and collagen deposition in models of organ fibrosis. |
| Neuromodulation | Bradykinin acts as a neuromediator and is involved in pain sensation. nih.gov | Explore the peptide's effects on neuronal excitability and its potential as an analgesic or a tool to study pain pathways. |
| Ischemic Injury | Bradykinin can have cardioprotective effects in the context of ischemia-reperfusion injury. nih.gov | Evaluate the potential of the peptide to reduce tissue damage following an ischemic event. |
Development of Advanced Analytical Techniques for Trace Detection in Complex Biological Matrices
A fundamental barrier to advancing the study of this compound is the lack of validated, high-sensitivity analytical methods for its detection and quantification in biological samples such as plasma, urine, or tissue homogenates. Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this peptide is impossible without the ability to accurately measure its concentration over time.
Current methods for peptide analysis typically rely on liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.netresearchgate.net However, developing a robust assay for this specific heptapeptide (B1575542) presents several challenges:
Low Concentrations: Endogenous and administered peptide levels are likely to be in the pico- to nanomolar range.
Matrix Interference: The complex nature of biological fluids can suppress the analyte signal and complicate detection. researchgate.net
Metabolic Instability: The peptide may be rapidly degraded by proteases in vivo, requiring methods to detect both the parent compound and its metabolites.
Specificity: The assay must be able to distinguish this compound from structurally similar endogenous peptides.
Future research should focus on developing and validating a sensitive and specific quantitative assay, likely using tandem mass spectrometry (LC-MS/MS). This would involve synthesizing stable isotope-labeled internal standards and optimizing sample extraction and chromatographic separation to achieve the required levels of sensitivity and reproducibility. Such a tool would be indispensable for all future preclinical and clinical investigations.
Q & A
Q. Advanced Research Focus
- Alanine Scanning Mutagenesis : Systematically replace proline residues to assess their role in stability/bioactivity .
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes .
- Comparative Analysis : Benchmark against known proline-rich peptides (e.g., collagen fragments) to identify conserved functional domains .
What statistical frameworks are appropriate for analyzing dose-response variability in this compound’s in vivo efficacy studies?
Q. Advanced Research Focus
- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ and cooperativity .
- Bayesian Hierarchical Modeling : Account for inter-subject variability in animal models .
- Sensitivity Analysis : Identify outliers using Cook’s distance or leverage plots .
How can researchers address replication challenges in this compound’s reported neuroprotective effects?
Q. Basic Research Focus
- Preclinical Reporting Standards : Adhere to NIH guidelines for detailing animal models, dosing regimens, and blinding protocols .
- Multi-Lab Collaborations : Validate findings across independent labs to control for platform-specific biases .
- Meta-Analysis : Aggregate published data to assess effect size consistency and publication bias .
What in silico tools are most reliable for predicting this compound’s membrane permeability?
Q. Advanced Research Focus
- Machine Learning Models : Use tools like SwissADME or pkCSM trained on peptide datasets .
- Physicochemical Descriptors : Calculate logP, polar surface area, and hydrogen-bonding capacity .
- Experimental Cross-Check : Validate predictions with parallel artificial membrane permeability assays (PAMPA) .
How should ethical considerations shape the design of this compound’s first-in-human trials?
Q. Advanced Research Focus
- Phase 0 Microdosing : Minimize risk by testing sub-therapeutic doses with accelerated mass spectrometry monitoring .
- Informed Consent Protocols : Clearly communicate risks of immunogenicity (common in proline-rich peptides) .
- DMC Oversight : Establish a Data Monitoring Committee to review adverse events in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
